molecular formula C9H18N2 B12101147 1-Methyl-1,7-diazaspiro[4.5]decane

1-Methyl-1,7-diazaspiro[4.5]decane

Katalognummer: B12101147
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: FOUJBNXTNMXZIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,7-diazaspiro[45]decane is a heterocyclic compound characterized by a spiro structure, where two rings share a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,7-diazaspiro[4.5]decane typically involves multi-step reactions. One common method includes the use of protective groups to facilitate the formation of the spiro structure. For instance, a method described in a patent involves the use of specific protecting groups to achieve the desired compound with high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1,7-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 1-Methyl-1,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 7-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate

Comparison: 1-Methyl-1,7-diazaspiro[4.5]decane is unique due to its specific spiro structure and the presence of a methyl group at the 1-position. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds .

Eigenschaften

Molekularformel

C9H18N2

Molekulargewicht

154.25 g/mol

IUPAC-Name

1-methyl-1,9-diazaspiro[4.5]decane

InChI

InChI=1S/C9H18N2/c1-11-7-3-5-9(11)4-2-6-10-8-9/h10H,2-8H2,1H3

InChI-Schlüssel

FOUJBNXTNMXZIX-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC12CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.